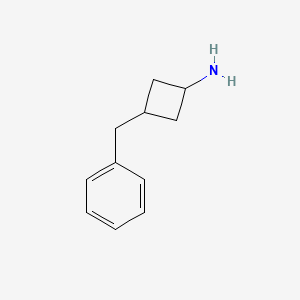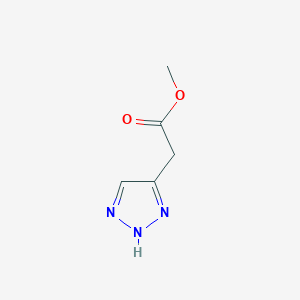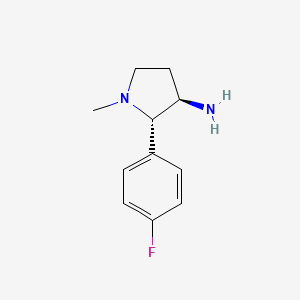
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral compound with a pyrrolidine ring substituted with a fluorophenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-1-methylpyrrolidine-2,3-dione.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with (S)-1-methylpyrrolidine-2,3-dione to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted fluorophenyl derivatives.
科学研究应用
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in various industries.
作用机制
The mechanism of action of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent physiological effects.
相似化合物的比较
Similar Compounds
- (2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine
- (2S,3R)-2-(4-Bromophenyl)-1-methylpyrrolidin-3-amine
- (2S,3R)-2-(4-Methylphenyl)-1-methylpyrrolidin-3-amine
Uniqueness
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs with different substituents.
属性
CAS 编号 |
2219376-30-2 |
|---|---|
分子式 |
C11H15FN2 |
分子量 |
194.25 g/mol |
IUPAC 名称 |
(2R,3S)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1 |
InChI 键 |
PGLORIOSCWIJBZ-WDEREUQCSA-N |
SMILES |
CN1CCC(C1C2=CC=C(C=C2)F)N |
手性 SMILES |
CN1CC[C@@H]([C@H]1C2=CC=C(C=C2)F)N |
规范 SMILES |
CN1CCC(C1C2=CC=C(C=C2)F)N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2972969.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2972970.png)
![3,4-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2972971.png)
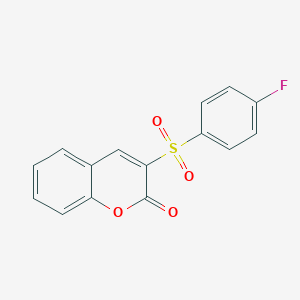
![2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2972973.png)
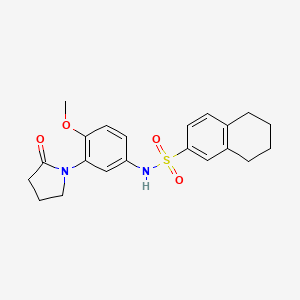
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2972977.png)

![N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2972981.png)
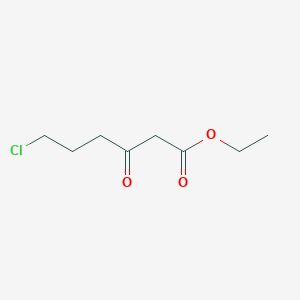
![2-[(3-chloro-4-methoxyphenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2972985.png)
![2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2972986.png)
